7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one

Description

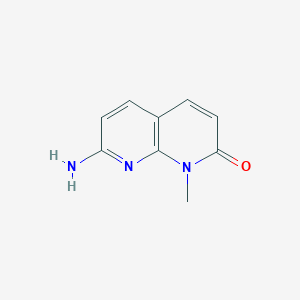

7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound featuring a bicyclic naphthyridine core with nitrogen atoms at positions 1 and 6. Its molecular formula is C₉H₉N₃O (molecular weight: 175.19 g/mol), with a methyl group at position 1 and an amino substituent at position 7 . The compound exhibits moderate polarity (logP ≈ 0.55) and forms a planar structure stabilized by intramolecular hydrogen bonding, as revealed by single-crystal X-ray diffraction studies .

This compound has garnered attention in medicinal chemistry due to its role as a precursor in synthesizing bioactive molecules. Derivatives of 1,8-naphthyridin-2(1H)-ones are known for antibacterial, anti-inflammatory, and receptor-modulating activities . For instance, Manera et al. utilized 1,8-naphthyridin-2(1H)-one derivatives as lead compounds for developing selective cannabinoid-2 (CB2) receptor agonists .

Properties

IUPAC Name |

7-amino-1-methyl-1,8-naphthyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOBNTOXXZZBGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC2=C1N=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-3-cyanopyridine with methylamine in the presence of a base can lead to the formation of the desired compound. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.

Substitution: The amino group at the 7th position can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine N-oxides, while substitution reactions can lead to various substituted naphthyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine, including 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one, exhibit notable antimicrobial properties. A study published in MDPI highlighted the effectiveness of various naphthyridine derivatives against a range of bacterial strains, including those resistant to conventional antibiotics. Specifically, compounds with cyclopropyl or substituted phenyl groups at N-1 and amino groups at C-7 showed enhanced activity compared to standard antibiotics like ciprofloxacin and ofloxacin .

Table 1: Comparative Antimicrobial Activity

| Compound Name | Activity Against | Comparison |

|---|---|---|

| This compound | Staphylococcus, Pseudomonas | More effective than ciprofloxacin |

| 7-(3-Amino-2-methyl-1-azetidinyl)-1-cyclopropyl | Gram-positive bacteria | Comparable to enoxacin |

This indicates that modifications to the naphthyridine structure can lead to significant improvements in antimicrobial efficacy.

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. For instance, a series of naphthyridine derivatives were evaluated for their cytotoxic activity against cancer cell lines such as MCF7 (breast cancer) and showed promising results with low IC50 values, indicating potent anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| Compound A | MCF7 | 6.53 |

| Compound B | MCF7 | 7.88 |

| Compound C | MCF7 | 1.47 |

These findings suggest that structural variations in naphthyridine compounds can be optimized for enhanced anticancer activity.

Bronchodilatory Effects

Another significant application of this compound is its potential use as a bronchodilator. Patented research indicates that certain naphthyridine derivatives can inhibit bronchial constriction induced by histamine and other constricting agents, making them candidates for treating respiratory conditions such as asthma . The compounds were found to have a relatively low chronotropic effect compared to existing bronchodilators, suggesting they may be safer for patients with cardiovascular concerns.

Table 3: Bronchodilatory Properties

| Compound | Effectiveness (ED level) | Dosage Range (mg/kg) |

|---|---|---|

| Naphthyridine Derivative A | Effective protection against bronchoconstriction | 5 - 75 |

Cardiovascular Applications

Naphthyridine derivatives have also been investigated for their cardiovascular properties. Some studies suggest that these compounds may serve as antihypertensive agents due to their peripheral vasodilatory effects . This potential opens avenues for developing new treatments for hypertension based on the structural characteristics of naphthyridines.

Mechanism of Action

The mechanism of action of 7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecules involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

1,8-Naphthyridin-2(1H)-one vs. Quinolin-2(1H)-one

Replacing the 1,8-naphthyridin-2(1H)-one core with a quinolin-2(1H)-one scaffold (e.g., compound 75) enhanced CB2 receptor binding affinity and reduced lipophilicity. This modification improved plasma stability, with 47% of 75 remaining intact in rat plasma after 20 minutes, compared to rapid degradation of naphthyridine analogs .

1,5-Naphthyridin-2(1H)-one vs. 1,8-Naphthyridin-2(1H)-one

The position of nitrogen atoms significantly impacts biological activity. 1,5-Naphthyridin-2(1H)-one derivatives exhibit distinct pharmacological profiles compared to 1,8-naphthyridin-2(1H)-ones, likely due to altered hydrogen-bonding capabilities and electronic effects .

Substituent Effects

Amino and Hydroxy Substituents

- This derivative shows promise in antimicrobial and anticancer applications .

Halogenated Derivatives

- 6-Chloro-1,8-naphthyridin-2(1H)-one : The electron-withdrawing chlorine atom at position 6 alters electronic density, increasing reactivity in SNAr reactions. This compound is a key intermediate in synthesizing antimicrobial agents .

- 4-Chloro-1,8-naphthyridin-2(1H)-one : Similar halogenation at position 4 reduces solubility in polar solvents but enhances stability under acidic conditions .

Pharmacological Activity Comparison

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| This compound | 175.19 | 0.55 | 1.2 (DMSO) | Methyl (C1), amino (C7) |

| 7-Amino-4-hydroxy-1,8-naphthyridin-2(1H)-one | 177.16 | -0.32 | 0.8 (Water) | Hydroxy (C4), amino (C7) |

| 6-Chloro-1,8-naphthyridin-2(1H)-one | 180.58 | 1.05 | 0.3 (Water) | Chloro (C6) |

| 7-(Aminomethyl)-1,8-naphthyridin-2(1H)-one hydrochloride | 211.65 | -1.10 | 5.6 (Water) | Aminomethyl (C7), HCl salt |

Biological Activity

7-Amino-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its bicyclic structure containing nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways essential for cell survival and proliferation. The compound's ability to intercalate with DNA suggests it can disrupt replication and transcription processes, which is particularly relevant in cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of naphthyridine compounds possess significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa, outperforming traditional antibiotics such as ciprofloxacin .

- Anticancer Properties : Research has demonstrated that this compound and its derivatives act as potent cytotoxic agents against various cancer cell lines. For example, several derivatives have displayed IC50 values lower than established chemotherapeutics in assays against breast cancer cells (MCF7) .

Table 1: Summary of Anticancer Activity

| Compound Derivative | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| 3f | MCF7 | 6.53 | |

| 10c | MCF7 | 1.47 | |

| 8d | MCF7 | 1.62 | |

| Staurosporine | MCF7 | 4.51 |

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Allosteric Inhibition : A study explored the compound's role as an allosteric inhibitor of Akt kinases in tumor models, demonstrating significant tumor growth inhibition in xenograft models .

- Cytotoxicity Against Multiple Cancer Types : In vitro evaluations showed that various naphthyridine derivatives exhibited cytotoxic effects against multiple human cancer cell lines, including breast and colon cancer cells .

Diverse Biological Effects

The versatility of this compound extends beyond anticancer and antimicrobial activities. It has been noted for:

Q & A

Q. Q1. What synthetic methodologies are effective for preparing 7-amino-1-methyl-1,8-naphthyridin-2(1H)-one derivatives, and how do reaction conditions influence yield?

A1. Two primary methods are documented:

- Conventional thermal synthesis : Reacting intermediates like 7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one with paraformaldehyde and secondary amines (e.g., piperidine, piperazine) in refluxing ethanol yields derivatives such as 3-((substituted amino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one. Typical yields range from 70–85% .

- Ultrasonic irradiation : Sonochemical methods reduce reaction times (e.g., from 8–12 hours to 30–45 minutes) while maintaining comparable yields (75–88%). This method enhances reaction efficiency via cavitation-induced molecular agitation .

- Key variables : Solvent polarity (DMF preferred for solubility), temperature (80–100°C), and stoichiometric ratios of reagents (e.g., POCl₃ for chlorination steps) critically impact product purity .

Q. Q2. How is the crystal structure of this compound determined, and what structural insights does this provide?

A2. Single-crystal X-ray diffraction (SC-XRD) at 113 K reveals:

- Monoclinic crystal system with space group P2₁/c.

- Hydrogen-bonding networks : The amino group forms intermolecular N–H···O bonds with the ketone oxygen of adjacent molecules, stabilizing the lattice. Bond lengths (e.g., C–N = 1.34 Å) confirm aromaticity and conjugation within the naphthyridine core .

- Hydration effects : The monohydrate form exhibits water molecules occupying interstitial sites, influencing solubility and stability .

Q. Q3. What analytical techniques are essential for characterizing this compound and its derivatives?

A3. A multi-technique approach is required:

- NMR spectroscopy : ¹H/¹³C NMR confirm substitution patterns (e.g., methyl group at N1: δ ~3.4 ppm; aromatic protons: δ 6.8–8.2 ppm) .

- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 426 [M⁺] for derivatives) validates molecular formulas .

- Infrared (IR) spectroscopy : Stretching frequencies (e.g., ν(C=O) ~1670 cm⁻¹) identify ketone and amine functionalities .

Advanced Research Questions

Q. Q4. How does regioselectivity manifest in nitration reactions of this compound derivatives?

A4. Nitration with HNO₃/H₂SO₄ at 100°C produces positional isomers:

- Meta vs. para substitution : Electron-donating groups (e.g., -NH₂) direct nitration to the meta position (3:2 meta:para ratio). Steric hindrance from the methyl group at N1 further biases meta-selectivity .

- Dinitration : Excess HNO₃ yields dinitro derivatives (64% yield), with competing meta/para isomer formation dependent on reaction time and acid concentration .

Q. Q5. What mechanistic pathways govern aminolysis of halogenated 1,8-naphthyridinones to form amino derivatives?

A5. Two pathways are observed:

- Direct aminolysis : 4-Hydroxy-1,8-naphthyridin-2(1H)-one reacts with ammonium acetate (neat, 100°C) to yield 4-amino derivatives (90% yield) via nucleophilic substitution without halogen intermediates .

- Halogen-mediated route : Chlorinated precursors (e.g., 7-chloro derivatives) undergo SNAr reactions with amines (e.g., diethanolamine at 120°C) to form substituted products (88% yield). Polar aprotic solvents (e.g., DMF) accelerate displacement .

Q. Q6. How can oxidation reactions modify the core structure of this compound?

A6. Controlled oxidation with NaNO₂/H₂SO₄ at 0°C converts amino groups to ketones:

Q. Q7. What strategies are employed to assess the biological activity of 1,8-naphthyridine derivatives?

A7. In vitro cytotoxicity assays against cancer cell lines (e.g., MCF7):

- MTT assay : Derivatives like 6-(4-hydroxyphenyl)-4-(7-methyl-4-oxo-2-phenyl-1,8-naphthyridin-3-yl)-2-imino-1,2-dihydropyridine-3-carbonitrile (IC₅₀ ~12 µM) show dose-dependent inhibition. Controls include cisplatin and solvent blanks .

- Structure-activity relationships (SAR) : Electron-withdrawing groups (e.g., nitro) at the phenyl ring enhance activity by 3–5-fold compared to methoxy substituents .

Q. Q8. How do reaction conditions influence the acylation of alkyl substituents on 1,8-naphthyridinones?

A8. Base-dependent regioselectivity :

- Butyllithium-mediated acylation : Directs phenacyl groups to the 7-position (e.g., 5-methyl-7-phenacyl-1,8-naphthyridin-2(1H)-one) via deprotonation at the methyl site .

- Sodium amide/ammonia : Favors 5-phenacyl substitution (49% yield) due to alternative deprotonation pathways. Solvent polarity (THF vs. liquid NH₃) further modulates selectivity .

Q. Q9. What are the optimal storage conditions for this compound to ensure stability?

A9. Storage recommendations :

- Temperature : –20°C in airtight containers to prevent hydrolysis or oxidation.

- Light sensitivity : Amber vials minimize photodegradation of the naphthyridine core.

- Solubility considerations : DMSO or DMF solutions (10 mM) are stable for ≤6 months at –80°C .

Q. Q10. How can computational modeling aid in predicting the reactivity of this compound derivatives?

A10. DFT calculations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.